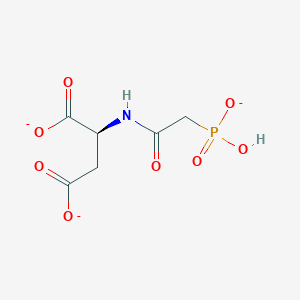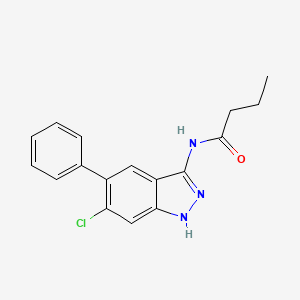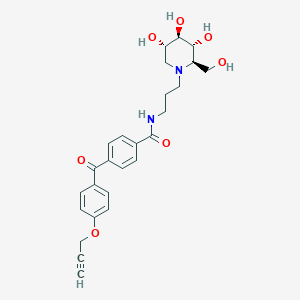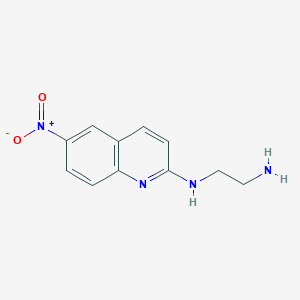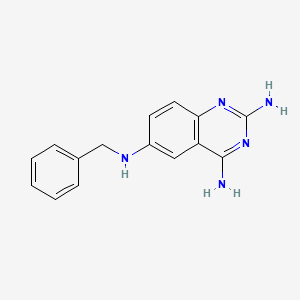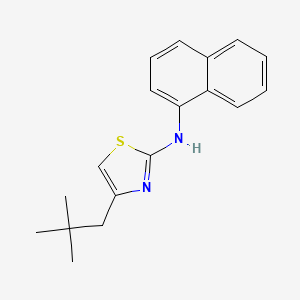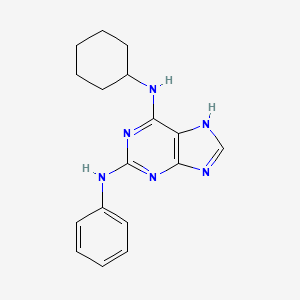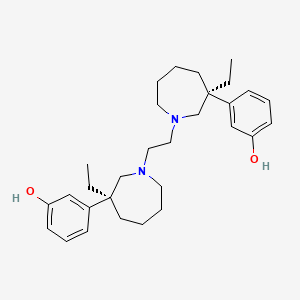
N,N'-(1',3'-propylene)-bis-(-)-nor-MEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1’,3’-propylene)-bis-(-)-nor-MEP is a chemical compound that belongs to the class of diamines. It is structurally characterized by the presence of two amino groups attached to a 1,3-propylene backbone. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1’,3’-propylene)-bis-(-)-nor-MEP typically involves the reaction of 1,3-diaminopropane with appropriate reagents under controlled conditions. One common method is the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The reaction conditions often include the use of catalysts such as copper, cobalt, and nickel on alumina (Cu-Co-Ni/Al2O3) to facilitate the hydrogenation process .
Industrial Production Methods
For industrial-scale production, the process involves mixing 1,3-propanediol and dimethylamine with hydrogen, followed by heating and reacting under specific pressure and temperature conditions. The use of Cu-Co-Ni/Al2O3 catalyst ensures high selectivity and minimal side products, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1’,3’-propylene)-bis-(-)-nor-MEP undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or platinum is often used.
Substitution: Halogenated compounds and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted diamines, oxides, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-(1’,3’-propylene)-bis-(-)-nor-MEP has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of heterocycles and coordination complexes.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N,N’-(1’,3’-propylene)-bis-(-)-nor-MEP involves its interaction with molecular targets such as enzymes and proteins. The amino groups in the compound can form hydrogen bonds and coordinate with metal ions, facilitating various biochemical processes. The pathways involved include enzyme catalysis and protein-ligand interactions, which are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-diaminopropane: This compound has dimethyl groups attached to the nitrogen atoms, providing different chemical properties.
Uniqueness
N,N’-(1’,3’-propylene)-bis-(-)-nor-MEP is unique due to its specific structural configuration and the presence of two amino groups on a 1,3-propylene backbone. This configuration allows for diverse chemical reactivity and a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C31H46N2O2 |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
3-[(3S)-3-ethyl-1-[3-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C31H46N2O2/c1-3-30(26-12-9-14-28(34)22-26)16-5-7-18-32(24-30)20-11-21-33-19-8-6-17-31(4-2,25-33)27-13-10-15-29(35)23-27/h9-10,12-15,22-23,34-35H,3-8,11,16-21,24-25H2,1-2H3/t30-,31-/m1/s1 |
InChI Key |
SKYWWOFBHWQWFU-FIRIVFDPSA-N |
Isomeric SMILES |
CC[C@]1(CCCCN(C1)CCCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Canonical SMILES |
CCC1(CCCCN(C1)CCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


